molecular formula C23H23N3O2S2 B2771566 N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide CAS No. 872197-62-1

N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide

Cat. No.: B2771566
CAS No.: 872197-62-1
M. Wt: 437.58
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Description

N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N3O2S2 and its molecular weight is 437.58. The purity is usually 95%.
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Properties

CAS No.

872197-62-1

Molecular Formula

C23H23N3O2S2

Molecular Weight

437.58

IUPAC Name

N,N-diethyl-2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetamide

InChI

InChI=1S/C23H23N3O2S2/c1-4-24(5-2)19(27)14-25-21-20(16-11-7-6-10-15(16)3)30-23(29)26(21)18-13-9-8-12-17(18)22(25)28/h6-13H,4-5,14H2,1-3H3

SMILES

CCN(CC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC=CC=C4C

solubility

not available

Origin of Product

United States

Biological Activity

N,N-Diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide is a thiazoloquinazoline derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring and subsequent modifications to introduce the quinazoline moiety. Various synthetic routes have been explored to optimize yield and purity, which are critical for biological assays.

Anticancer Activity

Recent studies have indicated that thiazoloquinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against several human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). IC50 values were reported in the micromolar range, indicating substantial growth inhibition in these cells .
Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis via caspase activation
HCT-11612.8Cell cycle arrest in G2/M phase
PC-310.5Modulation of Bcl-2 family proteins

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

  • Protein Kinase Inhibition : It was evaluated against a panel of kinases including DYRK1A and GSK-3β. Preliminary results suggest that modifications in the thiazole ring significantly affect kinase inhibition potency .
EnzymeIC50 (µM)Remarks
DYRK1A50Effective inhibitor; potential therapeutic target
GSK-3β75Moderate inhibition observed

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays:

  • Compounds showed varying degrees of antioxidant activity with IC50 values lower than standard antioxidants like quercetin .

Structure-Activity Relationship (SAR)

The biological activity of thiazoloquinazolines is closely related to their structural features. Variations in substituents on the thiazole or quinazoline rings can significantly alter their pharmacological profiles. For instance:

  • Substituent Variations : Introduction of electron-donating or withdrawing groups can enhance or diminish activity.
  • Ring Modifications : Altering the position of sulfur or oxygen atoms within the heterocyclic frameworks has been shown to impact both potency and selectivity for target enzymes.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazoloquinazolines in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with N,N-diethyl derivative resulted in a significant reduction in cell viability compared to control groups, with evidence of apoptosis through increased expression of pro-apoptotic markers .
  • In Vivo Models : Animal studies are ongoing to evaluate the efficacy and safety profile of this compound in tumor-bearing mice, which may provide insights into its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of quinazolinone precursors and functionalization via condensation or alkylation. For example:

  • Core Formation : Cyclization of anthranilic acid derivatives with aldehydes/ketones under acidic/basic conditions to form the thiazoloquinazolinone core .
  • Acetamide Functionalization : Reaction of 2-chloroacetamide derivatives with thiol-containing intermediates in dry acetone with K₂CO₃ as a base, followed by recrystallization (e.g., ethanol or acetic acid) .
  • Optimization : Key parameters include solvent choice (e.g., absolute ethanol for reflux), temperature control (e.g., 8-hour reflux at 80°C), and purification via TLC monitoring .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldPurification MethodReference
CyclizationThiocarbonyl-bis-thioglycolic acid, ethanol, reflux68–91%Recrystallization (acetic acid)
Alkylation2-Chloroacetamide, K₂CO₃, dry acetone, RT73–87%Ethanol crystallization

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • TLC : Used to monitor reaction progress (e.g., silica gel plates with ethyl acetate/hexane eluent) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with distinct signals for the thiazoloquinazolinone core (δ 7.2–8.5 ppm for aromatic protons) and acetamide moiety (δ 2.1–2.3 ppm for CH₃ groups) .
  • IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-S bonds) validate functional groups .
  • LC-MS : Determines molecular weight (e.g., [M+H]⁺ at m/z 495.2 for derivatives) .

Q. What standard biological assays are used to evaluate its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition : α-Glucosidase or kinase inhibition assays (IC₅₀ determination via spectrophotometry) .
  • Antimicrobial Activity : Broth microdilution against S. aureus or E. coli (MIC values) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing side-product formation?

Methodological Answer:

  • Design of Experiments (DoE) : Systematic variation of solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., triethylamine), and reaction time .
  • Alternative Catalysts : Use of phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Side-Product Mitigation : Recrystallization with mixed solvents (e.g., ethanol-DMF) to remove by-products .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Advanced NMR : 2D NMR (COSY, HSQC) to resolve overlapping signals from the thiazoloquinazolinone core and o-tolyl group .
  • X-ray Crystallography : Definitive structural confirmation via single-crystal XRD, as demonstrated for analogous spiroquinazoline derivatives .
  • Computational Validation : DFT calculations (e.g., Gaussian 09) to predict chemical shifts and compare with experimental data .

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Functional Group Variation : Synthesize analogs with substituents on the o-tolyl (e.g., -Cl, -OCH₃) or acetamide (e.g., N-ethyl vs. N-benzyl) groups .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like α-glucosidase or EGFR kinase .
  • QSAR Modeling : Develop regression models correlating logP or Hammett constants with bioactivity data .

Q. How to address discrepancies in bioactivity data across different assay platforms?

Methodological Answer:

  • Orthogonal Assays : Validate cytotoxicity results using both MTT and apoptosis flow cytometry .
  • Metabolic Stability Testing : Incubate compounds with liver microsomes to assess false negatives due to rapid degradation .
  • In Silico ADMET : Predict pharmacokinetic parameters (e.g., CYP450 inhibition) using SwissADME .

Q. Table 2: Key Bioactivity Data from Analogous Compounds

DerivativeTargetIC₅₀ (μM)Assay TypeReference
N-(2-Ethylphenyl)-...α-Glucosidase12.3Spectrophotometric
N-(3-Fluorophenyl)-...HeLa Cells8.7MTT
N-Benzyl-...EGFR Kinase0.45Fluorescence Polarization

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